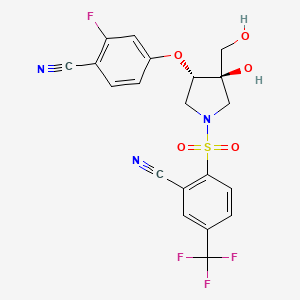

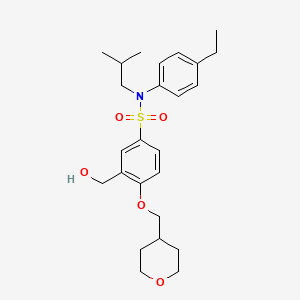

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine

Übersicht

Beschreibung

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine is a chemical compound with the molecular formula C23H20N2O3 . It is an inhibitor of the N-methyl-D-aspartate receptor, which regulates synaptic transmission . This drug was developed as a research tool to study the function of ion channels and receptors .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine can be represented by the SMILES notation: COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The molecular weight of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine is 372.42 g/mol . It is a solid at room temperature . For storage, it should be kept in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Facile Synthesis Techniques: A novel synthetic method for quinoline derivatives, including variants of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, has been developed. This process involves intramolecular Friedel-Crafts acylation reactions, offering advantages like good yields, easy work-up, and environmentally friendly character (Yang et al., 2013).

- Synthesis of Metabolites: Research on the synthesis of metabolites of quinoline compounds related to 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine has been conducted, providing efficient and convenient methods for their preparation (Mizuno et al., 2006).

Biological Applications and Studies

- Anti-tubercular Activity: Novel inhibitors of Mycobacterium tuberculosis have been identified from a series of 4-anilinoquinolines and 4-anilinoquinazolines, including compounds related to 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine. These compounds, with potent MIC90 values, indicate the significance of the benzyloxy aniline and the dimethoxy quinoline ring for Mtb inhibition (Asquith et al., 2019).

- Fluorescent Properties for Biomolecular Linking: A study on the synthesis of 2-amino substituted dimethoxy-quinolines, derivatives of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, revealed their suitability as highly fluorescent molecules for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).

- Cancer Research and Kinase Inhibition: Research on quinoline- and quinazoline-based kinase inhibitors, related to 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, has explored their use in targeting non-small cell lung cancer (NSCLC) and chordomas, revealing structural features important for EGFR inhibition (Asquith et al., 2019).

Chemical Analysis and Theoretical Studies

- Theoretical and Structural Analysis: A detailed theoretical study using DFT hybrid methods on compounds structurally similar to 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine provided insights into the local reactivity descriptors such as Fukui functions, local softness, and electrophilicity (Sobarzo-Sánchez et al., 2006).

Other Notable Applications

- Antimalarial Drug Development: The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, closely related to 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, have led to the discovery of promising antimalarial drug leads (Mizukawa et al., 2021).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEMRFWMAIVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)

![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)

![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)